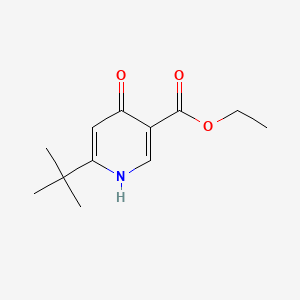

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl group, an ethyl ester, and a dihydropyridine ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor systems has also been explored for the efficient introduction of the tert-butyl group into various organic compounds .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can have significant biological activity.

Aplicaciones Científicas De Investigación

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

Medicine: Research is ongoing to explore its potential as an antihypertensive agent.

Mecanismo De Acción

The mechanism of action of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscle .

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.

Amlodipine: A long-acting calcium channel blocker with similar applications.

Nicardipine: Known for its use in managing angina and high blood pressure.

Uniqueness

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyl group can enhance its stability and bioavailability compared to other dihydropyridines .

Actividad Biológica

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C12H17NO3 and features a dihydropyridine core that is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Calcium Channel Modulation

One of the primary mechanisms through which this compound exerts its effects is by modulating L-type calcium channels. Research indicates that 1,4-dihydropyridines, including this compound, can act as calcium channel blockers, which are essential in treating cardiovascular diseases. They help in vasodilation and reducing blood pressure by inhibiting calcium influx into vascular smooth muscle cells .

Cannabinoid Receptor Interaction

Studies have shown that derivatives of 1,4-dihydropyridine can act as agonists or inverse agonists at cannabinoid receptors, particularly CB2. This compound has been reported to exhibit selective activity towards these receptors, which could have implications for pain management and inflammation control .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. The compound has shown efficacy in inhibiting viral replication in vitro, suggesting it may serve as a lead compound for developing antiviral drugs .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate immune responses through cannabinoid receptor pathways. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. This suggests potential applications in treating bacterial infections and supports further exploration into its mechanism of action against microbial pathogens .

Study on Cardiovascular Effects

A study conducted on the cardiovascular effects of this compound indicated significant vasodilatory effects in animal models. The compound was administered at varying doses to evaluate its impact on blood pressure and heart rate. Results demonstrated a dose-dependent reduction in systolic blood pressure without adverse effects on heart rate .

| Dose (mg/kg) | Systolic Blood Pressure (mmHg) | Heart Rate (bpm) |

|---|---|---|

| 0 | 130 ± 5 | 75 ± 2 |

| 5 | 120 ± 5 | 74 ± 2 |

| 10 | 110 ± 5 | 73 ± 2 |

Antiviral Activity Evaluation

In a recent evaluation of antiviral activity against herpes simplex virus type 1 (HSV-1), this compound exhibited a significant reduction in viral titers compared to control groups. The compound's mechanism involved interference with viral entry into host cells .

Propiedades

IUPAC Name |

ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCOFAZNIVOOON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657761 |

Source

|

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134653-98-8 |

Source

|

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.